![molecular formula C13H11N5O2 B14148714 Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- CAS No. 89046-88-8](/img/structure/B14148714.png)
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- is a heterocyclic compound with a complex structure that includes a pyrimidoisoquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- typically involves multi-step proceduresThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and reagents, are increasingly being adopted to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the N,N-dimethylamine group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized pyrimidoisoquinoline compounds .
Applications De Recherche Scientifique
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying biological pathways and mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in the arrangement of nitrogen atoms and functional groups.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar bicyclic structure but include a benzimidazole ring instead of an isoquinoline ring
Uniqueness
Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro- is unique due to its specific arrangement of functional groups and its potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .
Propriétés
Numéro CAS |
89046-88-8 |
|---|---|
Formule moléculaire |
C13H11N5O2 |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
N,N-dimethyl-8-nitropyrimido[5,4-c]isoquinolin-4-amine |
InChI |
InChI=1S/C13H11N5O2/c1-17(2)13-12-11(15-7-16-13)10-4-3-9(18(19)20)5-8(10)6-14-12/h3-7H,1-2H3 |
Clé InChI |
POFMDCXDIDOCDQ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C3C=CC(=CC3=CN=C21)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


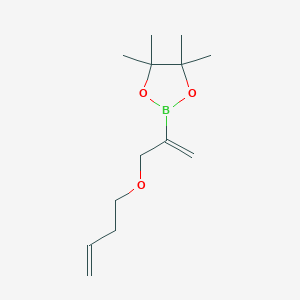
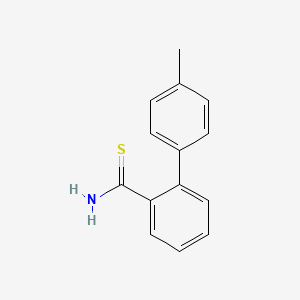
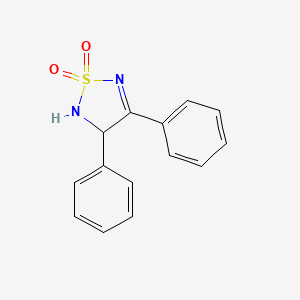
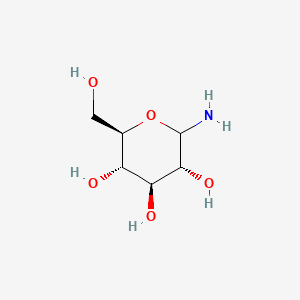


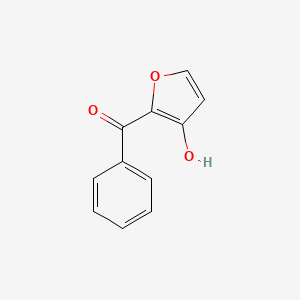
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)
![2-(Methylamino)-n'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B14148692.png)

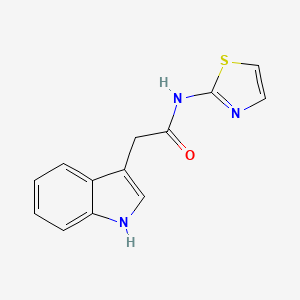
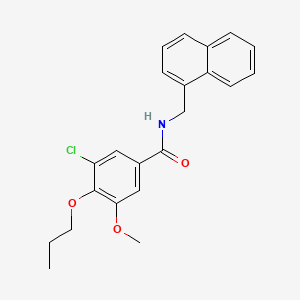
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
